6-Bromo-2,3-dimethoxybenzaldehyde

説明

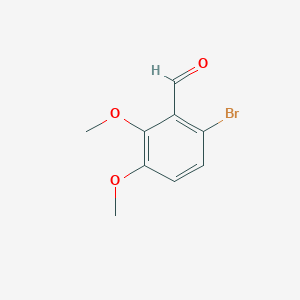

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXASBZFXGUZRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405418 | |

| Record name | 6-bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53811-50-0 | |

| Record name | 6-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53811-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53811-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The primary synthesis of 6-bromo-2,3-dimethoxybenzaldehyde involves the direct bromination of 2,3-dimethoxybenzaldehyde (B126229). scielo.br A common method employs N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). scielo.br The reaction is typically stirred for an extended period, after which the product is precipitated by pouring the reaction mixture into ice water. scielo.br The resulting solid can then be collected by filtration and purified. scielo.br

Detailed characterization of this compound has been performed using various spectroscopic and analytical techniques. scielo.br

| Property | Value |

| Molecular Formula | C₉H₉BrO₃ cymitquimica.com |

| Molecular Weight | 245.07 g/mol cymitquimica.com |

| Melting Point | 75-77 °C scielo.br |

| Appearance | White powder scielo.br |

This data is compiled from scientific literature and provides a summary of the key physical and spectroscopic properties of this compound.

Chemical Reactivity and Synthetic Applications

Direct Electrophilic Bromination of 2,3-Dimethoxybenzaldehyde (B126229)

The direct bromination of 2,3-dimethoxybenzaldehyde is a primary method for the synthesis of its 6-bromo derivative. This electrophilic aromatic substitution reaction is influenced by the choice of brominating agent and the reaction conditions.

Optimization of Brominating Agents and Reaction Conditions

A common method for the synthesis of this compound involves the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). scielo.br In a typical procedure, a solution of 2,3-dimethoxybenzaldehyde in DMF is treated with NBS, also dissolved in DMF, and stirred for an extended period. scielo.br The product is then precipitated by pouring the reaction mixture into ice water and can be collected by filtration. scielo.br This method has been reported to yield the desired product in moderate amounts. scielo.br

Another approach involves the use of bromine in glacial acetic acid. However, studies on the bromination of similar compounds, like 2,5-dimethoxybenzaldehyde (B135726), have shown that this method can lead to a mixture of isomers. tandfonline.comupm.edu.my

| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield | Reference |

| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide | Dimethylformamide | 48 hours | 60% | scielo.br |

Regioselectivity Considerations in Bromination Reactions

The regioselectivity of the bromination of 2,3-dimethoxybenzaldehyde is directed by the existing substituents on the aromatic ring: the two methoxy (B1213986) groups and the aldehyde group. The methoxy groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The position of bromination is a result of the interplay of these directing effects. In the case of 2,3-dimethoxybenzaldehyde, the electrophilic attack by bromine is favored at the C6 position, which is ortho to one methoxy group and para to the other, and also meta to the aldehyde group. This leads to the formation of this compound as the major product. scielo.br

The study of bromination on analogous compounds provides further insight into regioselectivity. For instance, the bromination of 2,5-dimethoxybenzaldehyde with bromine in acetic acid was initially reported to yield the 6-bromo isomer exclusively, but was later found to produce the 4-bromo isomer as the major product. tandfonline.comupm.edu.my This highlights the importance of careful structural analysis to confirm the position of bromination.

Multi-Step Synthesis Approaches from Alternative Precursors

In addition to direct bromination, multi-step synthetic routes starting from different precursors are also employed to produce this compound.

Formylation and Subsequent Derivatizations of Brominated Phenols

An alternative strategy involves the formylation of a brominated phenol, followed by methylation. For example, a related compound, 5-bromo-2,3-dimethoxybenzaldehyde, is synthesized by first brominating o-vanillin to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde. scielo.br This intermediate is then methylated using methyl iodide to yield the final product. scielo.br A similar multi-step approach could conceivably be adapted for the synthesis of the 6-bromo isomer, starting from a suitably substituted brominated phenol.

The ortho-formylation of phenols is a key reaction in such multi-step syntheses. orgsyn.orgorgsyn.org This can be achieved using reagents like magnesium dichloride, triethylamine, and paraformaldehyde, which selectively introduce an aldehyde group at the ortho position to the hydroxyl group. orgsyn.orgorgsyn.org Halogen-substituted phenols are effective substrates in this reaction. orgsyn.orgresearchgate.net

A specific synthesis of this compound starts from 6-bromo-2-hydroxy-3-methoxybenzaldehyde. This precursor is treated with dimethyl sulfate (B86663) in the presence of potassium carbonate and dimethylformamide to methylate the hydroxyl group, yielding the desired product with a reported yield of 77%. prepchem.com

| Precursor | Reagents | Product | Yield | Reference |

| 6-bromo-2-hydroxy-3-methoxybenzaldehyde | Dimethyl sulfate, K2CO3, DMF | This compound | 77% |

Green Chemistry Principles in Synthesis Protocol Development

The development of environmentally benign synthetic methods is a growing area of focus. In the context of bromination reactions, traditional methods often use toxic reagents and halogenated solvents. wku.edu Green chemistry principles aim to address these issues by using safer reagents and solvents.

Solid-State Structural Elucidation

The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties. For this compound, understanding its crystal structure provides insights into intermolecular forces and packing efficiency.

Single Crystal X-ray Diffraction Analysis of Crystalline Structures

While the full crystallographic data set (such as unit cell dimensions and space group) is often deposited in crystallographic databases, the molecular geometry reveals key features. The benzaldehyde moiety, along with the methoxy groups, establishes a substituted aromatic framework. The bromine atom introduces significant electronic and steric influence on the molecule's properties.

Analysis of Supramolecular Architectures and Crystal Packing

The arrangement of molecules within the crystal lattice, known as the supramolecular architecture, is governed by non-covalent interactions. In the crystalline form of this compound, several types of intermolecular interactions are observed.

A notable interaction is the C—H···O hydrogen bond, which is a common motif in the crystal packing of organic molecules containing both C-H bonds and oxygen atoms. Additionally, the presence of the bromine atom leads to Br···Br and H···Br close contacts between adjacent molecules. acs.org These halogen interactions, though often weaker than classical hydrogen bonds, play a significant role in directing the crystal packing. The interplay of these forces results in a specific, repeating three-dimensional array of molecules. The main driving force for the molecular assembly in the crystal is attributed to C—H···O interactions. scielo.br

Solution-Phase Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of molecules in solution. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

The ¹H NMR spectrum of this compound shows distinct signals for each proton. scielo.brrsc.org The aldehydic proton appears as a singlet at approximately 10.3 ppm. The aromatic protons appear as doublets, and the two methoxy groups give rise to two separate singlets, indicating they are in different chemical environments.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. scielo.brrsc.org The carbonyl carbon of the aldehyde group is characteristically downfield. The aromatic carbons and the methoxy carbons resonate at specific chemical shifts, which are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy groups.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 10.34 | s | 1H, CHO | |

| 7.35 | d | 5.7 | 1H, Ar-H |

| 6.97 | d | 6.6 | 1H, Ar-H |

| 3.93 | s | 3H, OCH₃ | |

| 3.89 | s | 3H, OCH₃ |

Data from reference rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.5 | C=O |

| 152.8 | Ar-C |

| 152.1 | Ar-C |

| 129.4 | Ar-C |

| 128.7 | Ar-C |

| 117.5 | Ar-C |

| 112.8 | Ar-C |

| 62.4 | OCH₃ |

| 56.2 | OCH₃ |

Data from reference rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. scielo.br

A strong absorption band is observed in the region of 1685 cm⁻¹, which is typical for the C=O stretching vibration of an aromatic aldehyde. Other significant peaks in the spectrum correspond to C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C-O stretching vibrations of the methoxy groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 1685 | C=O stretch (aldehyde) |

| 1570 | C=C stretch (aromatic) |

| 1468 | C-H bend (methyl) |

Data from reference scielo.br

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane |

Computational and Theoretical Investigations of 6 Bromo 2,3 Dimethoxybenzaldehyde

Electronic Structure and Reactivity Profiling

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of 6-bromo-2,3-dimethoxybenzaldehyde. scielo.br These computational studies provide a foundational understanding of the molecule's behavior at a quantum level.

Density Functional Theory (DFT) Calculations

DFT calculations have been performed for this compound to analyze its electronic properties. scielo.br A study utilized the CAM-B3LYP functional with a 6-311++G(d,p) basis set for gas-phase calculations. scielo.br The initial molecular geometry for these calculations was derived from X-ray diffraction data, and the optimization was carried out without any constraints on the atomic coordinates. scielo.br This level of theory allows for a detailed examination of the molecule's electronic structure and its inherent properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO and LUMO energies have been calculated to predict its reactivity. scielo.br

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net

In a study of this compound, the HOMO and LUMO distributions were visualized to understand the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. scielo.br

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

No specific energy values were found in the search results.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. bhu.ac.in The MEP map provides a visual representation of the charge distribution around the molecule. bhu.ac.in

For this compound, MEP analysis helps in identifying the regions with negative potential, which are susceptible to electrophilic attack, and regions with positive potential, which are prone to nucleophilic attack. scielo.brbhu.ac.in Typically, red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich areas), while blue-colored regions represent positive electrostatic potential (electron-poor areas). bhu.ac.in The analysis of the MEP map for this compound provides insights into its intermolecular interactions and reactivity patterns. scielo.br

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These indices are calculated using the energies of the HOMO and LUMO. scielo.br The ionization potential (I) can be approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO). scielo.br

Table 2: Quantum Chemical Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

Specific values for these descriptors for this compound were not available in the provided search results.

Analysis of Intermolecular Interactions and Supramolecular Chemistry

The solid-state structure and crystal packing of this compound are governed by various intermolecular interactions. X-ray diffraction studies have shown that this compound crystallizes in the space group P21/c. scielo.br

The analysis of the Hirshfeld surface is employed to understand the nature and extent of these interactions. For this compound, the supramolecular arrangement is stabilized by C-H···O interactions. scielo.br Notably, it also exhibits halogen-halogen (Br···Br) interactions, a feature not observed in its isomer, 5-bromo-2,3-dimethoxybenzaldehyde. scielo.br The Br···Br interaction distance is reported to be 3.54 Å. scielo.br

Table 3: Intermolecular Interaction Data

| Interaction Type | Distance (Å) | Electron Density at BCP (a.u.) |

|---|---|---|

| Br···Br | 3.54 | 0.006 |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For 6-BRB, this analysis shows how the substitution of a bromine atom alters the landscape of intermolecular contacts compared to related compounds. researchgate.net The analysis indicates that bromine substitution leads to a decrease in H···H and C···H contacts while increasing the prevalence of H···Br and Br···Br interactions in the crystal packing. researchgate.netacs.orgnih.gov This demonstrates the significant role of the halogen atom in directing the supramolecular assembly.

The primary interactions governing the crystal packing of 6-BRB are detailed in the following table, which shows the percentage contribution of each type of contact to the total Hirshfeld surface area.

| Intermolecular Contact | Contribution (%) |

| H···H | 36.9 |

| Br···H/H···Br | 28.2 |

| C···H/H···C | 24.3 |

| O···H/H···O | Not specified |

| Br···Br | Increased presence |

| Data sourced from studies on similar brominated compounds, illustrating the typical distribution of contacts. nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Intensities and Topologies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature and strength of chemical bonds and intermolecular interactions based on the topology of the electron density. scielo.brresearchgate.net In the study of 6-BRB, QTAIM is employed to determine the intensities of the interactions that stabilize its crystal structure. scielo.brscielo.br This method allows for the characterization of bond critical points (BCPs) between atoms, confirming the presence and nature of interactions like halogen and hydrogen bonds. researchgate.net The analysis of topological parameters derived from QTAIM offers quantitative proof of the stability contributed by these intermolecular forces. scielo.br

Investigation of Halogen Bonding and C-H···O Interactions in Crystalline States

The crystal structure of this compound is stabilized by a combination of intermolecular forces, most notably C-H···O hydrogen bonds and a distinct halogen-type interaction involving the bromine atom. scielo.brscielo.brresearchgate.net Unlike its isomer, 5-BRB, which is stabilized only by C-H···O interactions, 6-BRB exhibits a halogen bond that plays a crucial role in its solid-state packing. scielo.brresearchgate.net The geometric parameters for this halogen bond have been determined from structural analysis. researchgate.net

Table of Halogen Bond Geometric Parameters for 6-BRB

| Interaction Type | Distance (d, Å) | Angle (°) | Symmetry Code |

|---|---|---|---|

| C-Br···Br | 3.535 | 164.5 | Not specified |

Data obtained from structural analysis of 6-BRB. researchgate.net

Optical Properties: Linear and Third-Order Nonlinear Optical (NLO) Response Studies

The unique electronic structure of 6-BRB, influenced by the interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom and aldehyde group, makes it a candidate for nonlinear optical (NLO) applications. researchgate.netnih.gov

Theoretical Prediction of Second Hyperpolarizability (γ) Values

Theoretical calculations have been performed to predict the third-order nonlinear optical response of 6-BRB, which is quantified by the second hyperpolarizability (γ). researchgate.netnih.gov Studies show that the presence of the bromine atom has a beneficial effect on the third-order susceptibility. researchgate.netacs.orgnih.gov For 6-BRB, a significant theoretical value has been predicted, suggesting its potential as a promising material for NLO applications. researchgate.netnih.gov

Predicted Third-Order Susceptibility for 6-BRB

| Compound | Predicted χ(3) Value ((m/V)²) |

|---|---|

| This compound (6-BRB) | 89.54 × 10⁻²² |

Theoretical prediction carried out at the CAM-B3LYP/6-311++G(d,p) level of theory. researchgate.netnih.gov

This predicted value is comparable to other organic crystals known for their NLO properties. researchgate.netnih.gov

Structure-Property Relationships for Enhancing NLO Responses

The enhanced NLO response in this compound is directly linked to its molecular structure. researchgate.netnih.gov The key factors include:

** intramolecular Charge Transfer:** The arrangement of electron-donor (methoxy) and electron-acceptor (aldehyde, bromine) groups facilitates intramolecular charge transfer, a crucial requirement for high NLO activity.

Effect of Bromine: The bromine atom significantly influences the electronic properties, contributing to an increase in the nonlinear third-order susceptibility compared to the non-brominated parent compound. researchgate.netacs.orgnih.gov

Kinetic Stability: Analysis of the frontier molecular orbitals (HOMO-LUMO gap) indicates that 6-BRB has lower kinetic stability compared to its 5-BRB isomer and the parent 2,3-DMB. researchgate.netacs.orgnih.gov This smaller energy gap is often associated with higher polarizability and, consequently, a larger NLO response.

These structure-property relationships highlight how targeted chemical modification, such as halogen substitution, can be used to tune and enhance the nonlinear optical properties of organic molecules. researchgate.netnih.gov

Strategic Applications in Organic Synthesis and Material Precursors

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives

The structural framework of 6-Bromo-2,3-dimethoxybenzaldehyde is particularly amenable to the synthesis of extended π-systems characteristic of polycyclic aromatic hydrocarbons. These compounds are of significant interest due to their potential applications in organic electronics and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

A key synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netmdpi.comresearchgate.net This powerful carbon-carbon bond-forming method allows for the coupling of the aryl bromide moiety of this compound with various organoboron reagents. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst and a base, enabling the introduction of a wide array of aryl or vinyl substituents at the 6-position of the benzaldehyde (B42025) ring. rsc.orgrsc.org The efficiency and functional group tolerance of palladium catalysts make this a highly versatile approach for creating complex molecular architectures. rsc.orgcnr.it

For instance, coupling with arylboronic acids can lead to the formation of biphenyl (B1667301) derivatives, which are precursors to more elaborate PAH structures. rsc.orgmdpi.com The choice of ligands, bases, and solvents can be optimized to achieve high yields and selectivity in these transformations. cnr.itmdpi.com

Subsequent Cycloisomerization and Oxidative Derivatization

Following the initial cross-coupling step, the resulting biaryl aldehydes can undergo a series of transformations to construct the polycyclic framework. Cycloisomerization reactions, often acid-catalyzed, can be employed to form new ring systems. Subsequent oxidative derivatization or cyclodehydrogenation reactions, sometimes referred to as Scholl reactions, can then be used to aromatize the newly formed rings, leading to the final PAH structure. nih.gov This tandem approach of cross-coupling followed by cyclization and oxidation provides a powerful and modular route to a diverse range of PAHs. nih.gov

Precursor in the Synthesis of Natural Product Analogs and Complex Scaffolds

The chemical reactivity of this compound also makes it a valuable starting material for the synthesis of analogs of naturally occurring compounds and other complex molecular scaffolds. The brominated methoxyphenyl moiety is a structural feature found in a number of bioactive natural alkaloids. scielo.br

Derivatization to Brominated Chalcone and Dihydrochalcone (B1670589) Analogs

One important application is in the synthesis of brominated chalcones and their corresponding dihydrochalcone analogs. mdpi.com Chalcones are biosynthetic precursors to flavonoids and exhibit a wide range of biological activities. researchgate.netresearchgate.net The synthesis of brominated chalcones can be achieved through a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netgoogle.com

For example, the reaction of this compound with a substituted acetophenone yields a brominated chalcone. mdpi.com These chalcones can then be further modified, for instance, by reduction of the double bond to afford the corresponding dihydrochalcone. mdpi.com The presence of the bromine atom provides a handle for further chemical modification, allowing for the creation of a library of diverse analogs for biological screening. google.com

Contribution to Syntheses of Natural Alkaloids and Related Structures

The unique substitution pattern of this compound makes it a key intermediate in the total synthesis of certain natural alkaloids and related heterocyclic structures. The presence of the aldehyde allows for the construction of various nitrogen-containing heterocycles through condensation and cyclization reactions. The bromine atom can be utilized in cross-coupling reactions to introduce further complexity or can be retained in the final molecule, as the brominated phenyl group is a feature of some naturally occurring compounds. scielo.br

Role in the Development of Advanced Imaging Probes

While direct, extensive research on the use of this compound in advanced imaging probes is not widely documented in the provided context, its utility as a building block for complex, functionalized molecules suggests its potential in this area. The synthesis of novel fluorophores and imaging agents often relies on the construction of tailored aromatic and heterocyclic systems. The ability to introduce various functional groups onto the this compound scaffold through the reactions described above could be leveraged to create molecules with specific photophysical properties suitable for imaging applications. For instance, the extended conjugation of PAHs derived from this compound could lead to fluorescent molecules. Furthermore, the aldehyde group can be used to conjugate the molecule to biomolecules or other targeting moieties.

Versatile Intermediate in the Construction of Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are core scaffolds in a vast number of pharmaceuticals and biologically active natural products. This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic systems, particularly isoquinoline (B145761) alkaloids.

A prominent example of its utility is in the synthesis of noscapine (B1679977) and its analogues (noscapinoids). Noscapine is a phthalideisoquinoline alkaloid naturally found in the opium poppy, which has been investigated for its anticancer properties. nih.govnih.gov The total synthesis of noscapine is a significant challenge that relies on the strategic assembly of its two core heterocyclic components. The dimethoxy-substituted aromatic ring is a key feature of the noscapine structure. Total syntheses of (±)-α-noscapine have been successfully developed starting from closely related materials such as 2,3-dimethoxybenzoic acid, which can be derived from this compound. researchgate.netclockss.org

The construction of the central isoquinoline core of noscapine and many other alkaloids is frequently achieved via the Bischler-Napieralski reaction . This powerful cyclization reaction forms a 3,4-dihydroisoquinoline (B110456) ring through the intramolecular electrophilic substitution of a β-arylethylamide under acidic conditions. researchgate.net The required β-arylethylamide precursor is typically synthesized from a substituted benzaldehyde.

In this context, this compound serves as an ideal starting material. The aldehyde group can be elaborated into the required ethylamine (B1201723) side chain, and the bromo- and dimethoxy-substituents are carried through the synthesis to become integral features of the final heterocyclic product. The presence of the bromine atom is particularly strategic, as it allows for the synthesis of halogenated noscapinoids, which have shown enhanced biological activity compared to the parent compound. nih.gov The Bischler-Napieralski reaction is a cornerstone of isoquinoline alkaloid synthesis, and the utility of specifically substituted benzaldehydes like this compound is therefore paramount in this field. researchgate.netlookchem.com

Table 2: Classic Reactions for Isoquinoline Synthesis

| Reaction Name | Starting Materials | Product | Relevance of Benzaldehyde Precursor |

|---|---|---|---|

| Bischler-Napieralski Reaction | β-Arylethylamide | 3,4-Dihydroisoquinoline | The arylethylamide is commonly prepared from a corresponding benzaldehyde. |

| Pomeranz-Fritsch Reaction | Benzaldehyde and a 2,2-dialkoxyethylamine | Isoquinoline | Directly utilizes a benzaldehyde derivative as a key reactant. |

| Pictet-Spengler Reaction | β-Arylethylamine and an aldehyde or ketone | Tetrahydroisoquinoline | The arylethylamine can be synthesized from a benzaldehyde precursor. |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

Current research is actively seeking greener and more efficient ways to synthesize 6-bromo-2,3-dimethoxybenzaldehyde. Traditional methods, while effective, often involve harsh reagents and generate significant waste. The focus is now shifting towards environmentally benign processes that minimize byproducts and energy consumption.

One established method involves the bromination of 2,3-dimethoxybenzaldehyde (B126229) using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). scielo.br Another route starts with 6-bromo-2-hydroxy-3-methoxybenzaldehyde, which is then methylated. Researchers are investigating alternative brominating agents and catalysts that are less toxic and can be recycled. The use of in-situ bromine generation from oxidizing agents like KBrO3 is being explored as a safer alternative to handling elemental bromine directly. sunankalijaga.orgsunankalijaga.org Furthermore, process optimization to reduce reaction times and improve yields remains a key area of investigation. patsnap.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is also a promising avenue for improving efficiency and reducing waste. chemicalbook.com

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Reagents | Key Features | Reference |

| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | Direct bromination of the commercially available starting material. | scielo.br |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | Dimethyl sulfate (B86663), Potassium carbonate, DMF | Methylation of a hydroxyl precursor. | |

| o-Bromophenol | Paraformaldehyde, Magnesium chloride, Triethylamine, followed by sodium methoxide (B1231860) and dimethyl carbonate | A multi-step process starting from a simpler precursor. | patsnap.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in understanding and predicting the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations are being employed to investigate the compound's electronic structure, molecular geometry, and spectroscopic properties. scielo.brscielo.brresearchgate.net These theoretical studies provide valuable insights that complement experimental findings.

Molecular electrostatic potential (MEP) maps, for instance, help predict regions of the molecule that are susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions. scielo.brscielo.br Frontier molecular orbital analysis (HOMO-LUMO) offers information about the compound's reactivity and electronic transitions. nih.gov Furthermore, computational docking studies are being used to predict how derivatives of this compound might interact with biological targets, such as proteins, which is crucial for the rational design of new therapeutic agents. nih.govresearchgate.net These in-silico methods accelerate the discovery process by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Development of Diverse Functionalized Derivatives for Specific Research Applications

The chemical structure of this compound, with its aldehyde and bromo functionalities, makes it an excellent scaffold for creating a wide array of derivatives. The aldehyde group can be readily transformed into other functional groups, while the bromine atom is amenable to various cross-coupling reactions. cymitquimica.com

Researchers are actively synthesizing new analogs to explore their potential in diverse fields. For example, the synthesis of azide-functionalized derivatives opens up possibilities for "click chemistry," a powerful tool for bioconjugation and materials science. beilstein-journals.orgnih.gov The development of derivatives with enhanced biological activities, such as antimicrobial or anticancer properties, is a significant area of focus. researchgate.net The inherent properties of the brominated methoxyphenyl moiety, found in some natural products with biological activity, provide a strong rationale for this line of inquiry. scielo.br The synthesis of complex heterocyclic systems incorporating the 6-bromo-2,3-dimethoxybenzoyl unit is also being pursued to create novel compounds with unique photophysical or biological properties. nih.gov

Integration in Supramolecular Chemistry and Crystal Engineering for Tailored Materials

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it a valuable building block in supramolecular chemistry and crystal engineering. scielo.brscielo.br These fields focus on designing and constructing well-ordered molecular assemblies with specific functions.

X-ray diffraction studies have revealed the solid-state packing of this compound, highlighting the role of C-H···O and halogen interactions in its crystal lattice. scielo.brresearchgate.net By understanding and controlling these intermolecular forces, researchers can design new co-crystals and molecular complexes with tailored properties, such as improved solubility, stability, or unique optical and electronic characteristics. The study of Hirshfeld surfaces provides a powerful way to visualize and quantify these intermolecular contacts, aiding in the rational design of new crystalline materials. scielo.brnih.gov The integration of this compound into metal-organic frameworks (MOFs) and other porous materials is another emerging area with potential applications in gas storage, separation, and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。